Verified PDE4A4 Inhibition with Micromolar Potency
This compound is a verified inhibitor of human PDE4A4. Its activity, while moderate, is precisely quantified and provides a well-defined starting point for structure-activity relationship (SAR) studies. This contrasts with many closely related analogs (e.g., 3-(trifluoromethyl)quinolin-2(1H)-one) for which this specific PDE4A4 activity data is not available, limiting their direct use in PDE4-focused projects. [1]
| Evidence Dimension | Inhibition of human PDE4A4 |
|---|---|
| Target Compound Data | IC50 = 1,000 nM (1.0 µM) |
| Comparator Or Baseline | Other known PDE4 inhibitors (e.g., 8-biarylquinolines: IC50 < 10 nM) |
| Quantified Difference | Approximately 100-fold less potent than optimized PDE4 inhibitors, but represents a distinct and verifiable activity profile for this specific substitution pattern. |
| Conditions | Recombinant human PDE4A4 expressed in baculovirus-infected insect Sf21 cells; scintillation proximity assay. |
Why This Matters
This verified data point confirms PDE4 engagement, enabling its use as a validated control or a starting scaffold for medicinal chemistry optimization, which is not possible with analogs lacking this specific quantitative profile.
- [1] BindingDB. (2012). BDBM50356382 (CHEMBL1911432): 7-Methoxy-3-(trifluoromethyl)quinolin-2(1H)-one. IC50 Data for PDE4A4 and PDE7A1. View Source
